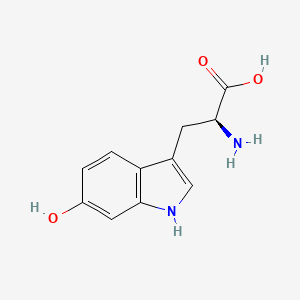![molecular formula C17H22BrNO4 B598239 tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate CAS No. 1199557-05-5](/img/structure/B598239.png)
tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate
Übersicht
Beschreibung
Tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate, also known as TBBC, is a synthetic organic compound that has been widely used in scientific research as a reagent and inhibitor. This compound has been used in the synthesis of other compounds and in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
One significant application of tert-butyl carbamate derivatives lies in their role as building blocks for the synthesis of complex molecules. For instance, these compounds serve as intermediates in the synthesis of natural compounds with antitumor activity, such as arenamides, which have shown effectiveness in inhibiting nitrogen(II) oxide and prostaglandin E2 (PGE2), both important in cancer research and treatment (Shklyaruck, 2015). Additionally, the synthetic methodologies involving tert-butyl carbamate derivatives facilitate the production of protected amino acids, showcasing their utility in the preparation of peptides and proteins for therapeutic purposes (Lebel & Leogane, 2005).
Environmental and Material Sciences
In the environmental sphere, tert-butyl carbamate derivatives have been assessed for their potential impact on soil, groundwater, and surface water, comparing their environmental behavior to that of other chemical compounds currently under discussion, such as pesticides and phthalates (Herrchen, Kördel, & Klein, 1997). This research is crucial for understanding the environmental safety and biodegradability of chemicals used in agriculture and industry.
Catalysis and Chemical Transformations
Research has also delved into the catalytic potential of compounds related to tert-butyl carbamate. For example, Indium(III) halides have shown efficiency as catalysts in the N-tert-butoxycarbonylation of amines, a process fundamental to the synthesis of N-tert-butylcarbamates from various aromatic, heteroaromatic, and aliphatic amines with excellent yields. This chemoselective conversion is notable for its ability to proceed without competitive side reactions, which is pivotal for the synthesis of pure compounds in pharmaceutical research (Chankeshwara & Chakraborti, 2006).
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-15(2,3)23-14(20)19-16(12-4-6-13(18)7-5-12)10-17(11-16)21-8-9-22-17/h4-7H,8-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIRVIKBEJEIMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)OCCO2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731134 | |
| Record name | tert-Butyl [2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate | |
CAS RN |
1199557-05-5 | |
| Record name | 1,1-Dimethylethyl N-[2-(4-bromophenyl)-5,8-dioxaspiro[3.4]oct-2-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199557-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



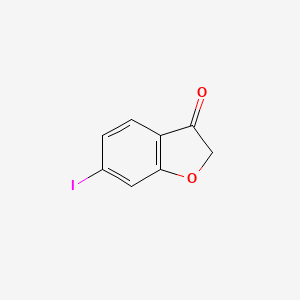

![2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598162.png)

![2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598167.png)
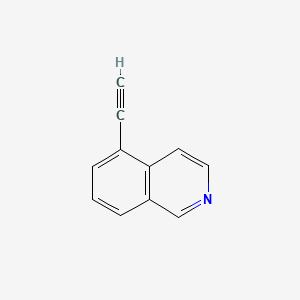
![6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol](/img/structure/B598170.png)
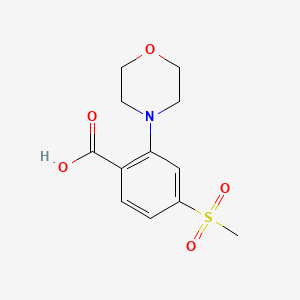
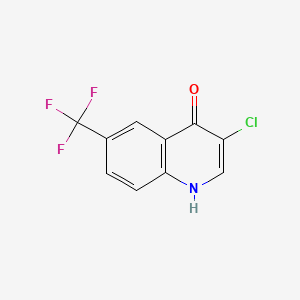
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-2-methyl-1-(phenylsulfonyl)-, methyl ester](/img/structure/B598174.png)
![5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B598177.png)
